Triacetoxyscirpenol
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Overview
Description
Triacetoxyscirpenol is a type-A trichothecene mycotoxin produced by various species of the Fusarium genus. These fungi are known to infect cereal grains such as corn, wheat, and barley, leading to contamination and potential health risks for humans and animals. This compound is characterized by its tricyclic 12,13-epoxytrichothec-9-ene ring structure with three acetoxy groups at positions 3, 4, and 15 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triacetoxyscirpenol can be synthesized from cultures of Fusarium sambucinum. The process involves acetylation of crude extracts from the fungal cultures, followed by chromatography on silica gel and multiple recrystallizations from mixtures of ethyl acetate and hexane. This method yields this compound with a high degree of purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Fusarium species under controlled conditions. The fungal cultures are grown in nutrient-rich media, and the mycotoxin is extracted and purified using similar techniques as in laboratory synthesis, but on a larger scale to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Triacetoxyscirpenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy ring or acetoxy groups.
Substitution: The acetoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Triacetoxyscirpenol has several applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis and metabolism of trichothecenes.
Biology: Researchers use it to investigate the toxicological effects of mycotoxins on cellular processes, particularly protein synthesis inhibition.
Medicine: Studies focus on its potential role in causing diseases related to mycotoxin exposure and its use in developing therapeutic agents to counteract these effects.
Industry: It is used in the agricultural industry to study and mitigate the impact of Fusarium infections on crop yields and food safety
Mechanism of Action
Triacetoxyscirpenol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain during translation. This inhibition leads to various cellular effects, including apoptosis, immunosuppression, and cytotoxicity. The compound also affects mitochondrial enzymes and causes electrolyte loss .
Comparison with Similar Compounds
4,15-Diacetoxyscirpenol: Another type-A trichothecene with similar toxicological properties.
T-2 Toxin: A highly toxic type-A trichothecene known for its severe effects on protein synthesis.
Deoxynivalenol: A type-B trichothecene with a carbonyl group at the C-8 position, differing from type-A trichothecenes
Uniqueness: Triacetoxyscirpenol is unique due to its specific acetylation pattern, which influences its toxicity and interaction with cellular targets. Its distinct structure makes it a valuable compound for studying the mechanisms of trichothecene toxicity and developing strategies to counteract their effects .
Properties
CAS No. |
4297-61-4 |
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Molecular Formula |
C21H28O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,10R,11S)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1 |
InChI Key |
YWQOKOBRSAAKTG-AMTHWPQPSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Pictograms |
Acute Toxic |
Synonyms |
3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene triacetoxyscirpenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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